Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate is a chemical compound with the CAS Number: 136757-13-6 . It has a molecular weight of 199.58 . The IUPAC name for this compound is ethyl (Z)-3-amino-4-chloro-4,4-difluorobut-2-enoate .
Molecular Structure Analysis
The InChI code for Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate is 1S/C6H8ClF2NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h3H,2,10H2,1H3/b4-3- . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Genotoxicity and Mutation Research
Research on ethylating agents, such as 1-Ethyl-1-nitrosourea (ENU), highlights the dual action of ethylation and carbamoylation, demonstrating significant impacts on DNA through alkylation at nucleophilic sites. ENU's ability to induce mutations across various species underscores the critical role of ethyl compounds in genetic studies, providing insights into mutation spectra and mechanisms (Shibuya & Morimoto, 1993).
Environmental and Health Impacts
The environmental persistence and health impacts of fluorinated and chlorinated compounds, including per- and polyfluoroalkyl substances (PFASs), have been extensively studied. Novel fluorinated alternatives to PFASs, despite their potential for less environmental persistence, exhibit comparable or more severe toxicities, indicating the need for further toxicological studies (Wang et al., 2019). Such research underscores the complexities of introducing fluorinated alternatives into the environment and their potential regulatory implications.
Advances in Thermoelectric Materials
The exploration of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS) highlights significant advancements in organic thermoelectric materials. By developing effective treatment methods to enhance the thermoelectric performance of PEDOT:PSS, researchers have paved the way for its application in energy conversion technologies, demonstrating the potential of ethyl and fluorinated compounds in renewable energy (Zhu et al., 2017).
Safety And Hazards
This compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P301+P312-P302+P352-P304+P340-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to call a POISON CENTER or doctor/physician if feeling unwell, to wash skin with water if skin irritation occurs, to remove person to fresh air and keep comfortable for breathing if inhaled, and to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
ethyl (Z)-3-amino-4-chloro-4,4-difluorobut-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClF2NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h3H,2,10H2,1H3/b4-3- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSNKGPBXWKIQK-ARJAWSKDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C(F)(F)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/C(F)(F)Cl)\N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.